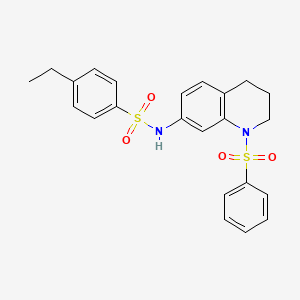
4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as TQS, is a synthetic compound that has been widely used in scientific research. TQS is a potent and selective inhibitor of the protein kinase CK2, which plays important roles in cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding The study of the molecular structure of related compounds, such as gliquidone, reveals intricate details about their intramolecular and intermolecular hydrogen bonding interactions. These studies contribute to the understanding of the compound's crystal structure and stability, which is crucial for designing drugs with desirable physicochemical properties (Gelbrich, Haddow, & Griesser, 2011).
Synthesis of Derivatives Research into the synthesis of tetrahydroquinoline derivatives highlights the versatility of sulfonamide compounds in forming structurally diverse molecules. Such synthetic routes expand the chemical space for developing new materials and bioactive molecules with potential applications in various fields, including pharmaceuticals (Croce et al., 2006).
Pro-apoptotic Effects in Cancer Cells The synthesis of new sulfonamide derivatives and their evaluation for pro-apoptotic effects in cancer cells highlight the therapeutic potential of these compounds. By activating signaling pathways such as p38/ERK phosphorylation, sulfonamide derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy research (Cumaoğlu et al., 2015).
pH-Responsive MRI Contrast Agents The development of Mn2+ complexes containing sulfonamide groups for pH-responsive relaxivity in MRI contrast agents exemplifies the application of sulfonamide derivatives in biomedical imaging. Such agents can significantly enhance the diagnostic capabilities of MRI by providing pH-sensitive contrast, useful in identifying and characterizing various pathological conditions (Uzal-Varela et al., 2020).
Antimicrobial Activity Research on the synthesis and antimicrobial activity of sulfonamide compounds, including their ability to combat various bacterial and fungal pathogens, underscores the potential of these derivatives in developing new antimicrobial agents. Such studies are crucial in the fight against resistant microbial strains, contributing to the discovery of novel therapeutics (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-18-10-14-21(15-11-18)30(26,27)24-20-13-12-19-7-6-16-25(23(19)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORZKWAZLZOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)
![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)
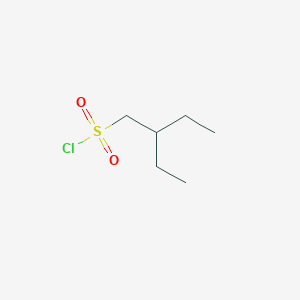
![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2691268.png)
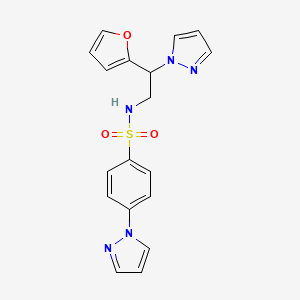
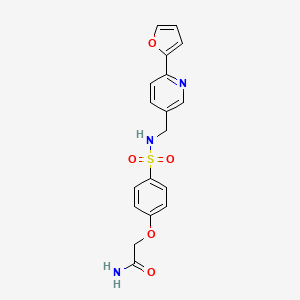
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)
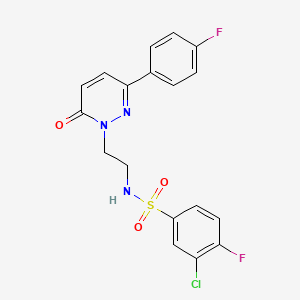
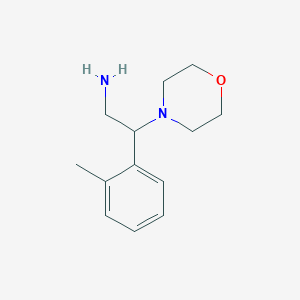


![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)